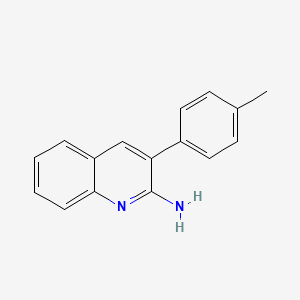

3-(4-Methylphenyl)quinolin-2-amine

Vue d'ensemble

Description

3-(4-Methylphenyl)quinolin-2-amine is a compound with the molecular formula C16H14N2 . It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms . Quinoline derivatives are utilized in numerous areas such as medicine, food, catalysts, d

Applications De Recherche Scientifique

Anticancer Activity

Quinoline derivatives, including “3-(4-Methylphenyl)quinolin-2-amine”, have been extensively studied for their anticancer properties. They are known to exhibit activity against various cancer cell lines by interfering with cell proliferation and inducing apoptosis . The compound’s ability to bind to DNA and disrupt the cell cycle makes it a potential candidate for cancer therapy research.

Antioxidant Properties

These compounds also display significant antioxidant activities, which are crucial in protecting cells from oxidative stress-induced damage . This property is particularly important in the prevention of diseases that are caused by free radicals, including neurodegenerative disorders.

Anti-Inflammatory Uses

The anti-inflammatory potential of quinoline derivatives is another area of interest. They can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response, making them valuable in the treatment of chronic inflammatory diseases .

Antimalarial Applications

Quinoline-based compounds have a long history of use in antimalarial drugs. Their mechanism involves the inhibition of hemozoin formation in the malaria parasite, which is essential for its survival . Research continues to explore new quinoline derivatives for improved efficacy and reduced resistance.

Antiviral (Including Anti-SARS-CoV-2)

The recent pandemic has spurred interest in quinoline derivatives as potential antiviral agents. Studies have shown that certain quinoline compounds can inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19 . This opens up possibilities for these compounds to be used in the treatment of emerging viral infections.

Antituberculosis Activity

Tuberculosis remains a major global health challenge, and quinoline derivatives have shown promise in combating Mycobacterium tuberculosis. Their ability to target bacterial DNA synthesis makes them a focus of antituberculosis drug development .

Antimicrobial Effects

Beyond their antituberculosis activity, quinoline derivatives are also explored for their broader antimicrobial effects. They have been found to be effective against a range of bacteria and fungi, suggesting their use in treating various infectious diseases .

Cardiovascular Research

Quinoline compounds have been implicated in cardiovascular research due to their potential to modulate heart rate and blood pressure. They may act on various receptors and ion channels involved in cardiovascular regulation, offering a pathway for the development of new cardiovascular drugs .

Mécanisme D'action

Target of Action

The primary target of 3-(4-Methylphenyl)quinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

3-(4-Methylphenyl)quinolin-2-amine interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway , which is a common signaling pathway in multiple cancers . The downstream effects of this interaction include changes in cell proliferation and apoptosis, which can influence the growth and survival of cancer cells .

Pharmacokinetics

It is predicted to satisfy the adme profile , which suggests that it may have good bioavailability

Result of Action

One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, which is structurally similar to 3-(4-Methylphenyl)quinolin-2-amine, has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of (IC 50) 29.4 μM . This suggests that 3-(4-Methylphenyl)quinolin-2-amine may have similar molecular and cellular effects.

Propriétés

IUPAC Name |

3-(4-methylphenyl)quinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17/h2-10H,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQPIFJCRLIEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322181 | |

| Record name | 3-(4-methylphenyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666136 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

33543-53-2 | |

| Record name | 3-(4-methylphenyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)

![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)

![N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2872948.png)

![7-Chloro-5-(4-(4-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2872951.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)